![molecular formula C14H10BrN3O B2608853 3-溴-N-(吡唑并[1,5-a]吡啶-5-基)苯甲酰胺 CAS No. 2034402-26-9](/img/structure/B2608853.png)

3-溴-N-(吡唑并[1,5-a]吡啶-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

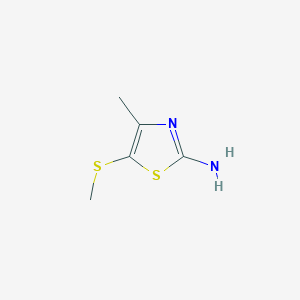

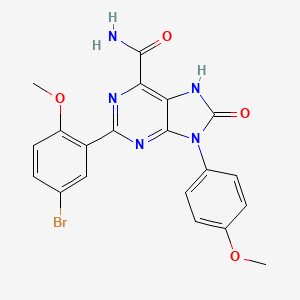

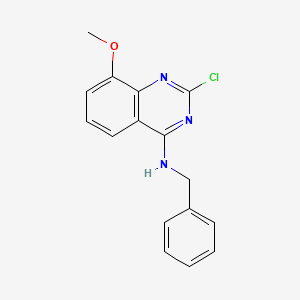

The compound “3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. For instance, one study reported the synthesis of pyrazolo[1,5-a]pyrimidines from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines .Molecular Structure Analysis

The molecular structure of “3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” consists of a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .科学研究应用

合成和反应性

3-溴-N-(吡唑并[1,5-a]吡啶-5-基)苯甲酰胺及其衍生物的合成和反应性是重要的科学研究领域。一项研究讨论了通过吡唑羰基氯与取代苯基羟胺反应合成新型3-溴-1-(3-氯吡啶-2-基)-N-羟基-N-芳基-1H-吡唑-5-甲酰胺。该过程涉及在醇中使用Zn/NH4Cl还原剂系统还原取代的硝基苯化合物。合成的化合物被评估了杀虫和杀菌活性,表明此类化合物在农用化学中的潜在应用(Zhu et al., 2014)。

有氧氧化合成

另一个研究应用是在有机合成领域,特别是吡啶和烯胺的铜介导有氧氧化合成3-溴-咪唑并[1,2-a]吡啶。该合成展示了一种耐受各种官能团并可在温和条件下提供一系列3-溴-咪唑并[1,2-a]吡啶的一锅法工艺。此类方法对于开发具有在药用化学和材料科学中潜在应用的复杂有机分子至关重要(Zhou et al., 2016)。

结构和相互作用研究

3-溴-N-(吡唑并[1,5-a]吡啶-5-基)苯甲酰胺衍生物(如2-溴-N-(2,3-二氢-1,5-二甲基-3-氧代-2-苯基-1H-吡唑-4-基)苯甲酰胺)的分子间相互作用研究涉及X射线结构表征、赫希菲尔德表面分析和DFT计算。这些研究提供了对这类化合物的固态结构的见解,包括对不同能量框架的评估。了解这些相互作用对于设计具有所需物理和化学性质的新化合物以用于制药和材料科学至关重要(Saeed et al., 2020)。

未来方向

作用机制

Target of Action

The primary target of 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest .

Mode of Action

3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide interacts with its target, CDK2, leading to changes in the cell cycle .

Biochemical Pathways

3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide affects the cell cycle regulation pathway by inhibiting CDK2 . This leads to downstream effects such as cell cycle arrest, which can prevent the proliferation of cells .

Pharmacokinetics

The compound’s interaction with cdk2 suggests it is able to reach its target within cells .

Result of Action

The molecular and cellular effects of 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide’s action include the inhibition of CDK2 and the subsequent arrest of the cell cycle . This can lead to a decrease in cell proliferation .

生化分析

Biochemical Properties

3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are crucial in understanding the role of this compound in biochemical reactions .

Cellular Effects

The effects of 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide on various types of cells and cellular processes are of significant interest. Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide within cells and tissues are important factors in understanding its biochemical effects . This could include interactions with transporters or binding proteins, and effects on its localization or accumulation

Subcellular Localization

The subcellular localization of 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can have significant effects on its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

属性

IUPAC Name |

3-bromo-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O/c15-11-3-1-2-10(8-11)14(19)17-12-5-7-18-13(9-12)4-6-16-18/h1-9H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROOMSSLEWTPNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2608781.png)

![2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608787.png)

![5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride](/img/structure/B2608792.png)